molecular formula C13H23BrO2 B8488939 4-(6-Bromohexyl)heptane-3,5-dione CAS No. 56219-73-9

4-(6-Bromohexyl)heptane-3,5-dione

Cat. No. B8488939
CAS RN: 56219-73-9
M. Wt: 291.22 g/mol
InChI Key: SWCLWBXALDRKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromohexyl)heptane-3,5-dione is a useful research compound. Its molecular formula is C13H23BrO2 and its molecular weight is 291.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Bromohexyl)heptane-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Bromohexyl)heptane-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56219-73-9

Product Name

4-(6-Bromohexyl)heptane-3,5-dione

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

4-(6-bromohexyl)heptane-3,5-dione

InChI

InChI=1S/C13H23BrO2/c1-3-12(15)11(13(16)4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3

InChI Key

SWCLWBXALDRKEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCCCCCBr)C(=O)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By selecting the appropriate alkane dibromide and dione or keto-ester, there can be prepared 3-(3-bromopropyl)-2,4-pentanedione, 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione, ethyl 2-acetyl-8-bromooctanoate, 4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione, and the like.
[Compound]
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

By replacing the 3,5-heptanedione in the foregoing preparation by a molar equivalent amount of 2,4-pentanedione, 5,7-undecanedione or 2,2,6,6-tetramethyl-3,5-heptanedione, it is contemplated that there can be obtained, respectively, 3-(6-bromohexyl)-2,4-pentanedione, 6-(6-bromohexyl)-5,7-undecanedione, or 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(6-bromohexyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6-(6-bromohexyl)-5,7-undecanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

By selecting the appropriate alkane dibromide and dione, there can be prepared 3-(3-bromopropyl)-2,4-pentanedione, 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione, 5-(6-bromohexyl)-4,6-nonanedione, and the like.
[Compound]
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(6-bromohexyl)-4,6-nonanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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